molecular formula C6H15ClN2 B1322935 azetidin-3-yl-N,N-dimethylmethanamine hydrochloride CAS No. 741287-55-8

azetidin-3-yl-N,N-dimethylmethanamine hydrochloride

Cat. No.: B1322935
CAS No.: 741287-55-8
M. Wt: 150.65 g/mol
InChI Key: XPXMVFXWYLCCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2 and its molecular weight is 150.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride demonstrates high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests related to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticonvulsant Properties

Research on derivatives of this compound shows significant potential in anticonvulsant applications. These compounds were found to be effective in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure (Ghodke et al., 2017).

Drug Discovery and Medicinal Chemistry

The introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction) has found significant applications in drug discovery. This method was utilized in the development of compounds like the EGFR inhibitor gefitinib and antimalarial hydroquinine (Duncton et al., 2009).

Antimicrobial and Antitubercular Activities

Azetidin-3-yl derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some compounds in this category have shown promising results against bacterial strains like Staphylococcus aureus and Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Polymerization of Azetidine

Azetidine, a compound related to this compound, undergoes polymerization under the influence of various cationic initiators. This polymerization process and the resulting polymer structure have implications in materials science (Schacht & Goethals, 1974).

Antileishmanial Agents

N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones derived from azetidine have been evaluated for their antileishmanial activity against Leishmania major, showing a marked improvement in anti-parasitic activity (Singh et al., 2012).

Properties

IUPAC Name

1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXMVFXWYLCCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630496
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741287-55-8
Record name 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741287-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.